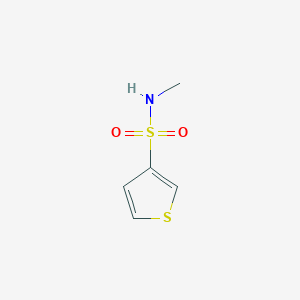

Thiophene-3-sulfonic acid methylamide, 95%

Overview

Description

Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophenic compounds can be selectively converted to sulfonates in the presence of vitriolic acid and can be characterized by negative ion electrospray mass spectrometry .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . It has a molecular formula of C4H4S and a molar mass of approximately 84.14 g/mol .Scientific Research Applications

Thiophene-3-sulfonic acid methylamide, 95% has a wide range of applications in scientific research, including in the fields of organic synthesis, polymerization reactions, and fluorescent dyes. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in polymerization reactions, and as a fluorescent dye in the study of cellular processes. In addition, it has been studied for its potential use in the medical and pharmaceutical industries.

Mechanism of Action

Target of Action

N-Methylthiophene-3-sulfonamide, also known as Thiophene-3-sulfonic acid methylamide, is a type of sulfonamide. Sulfonamides are known to target the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

N-Methylthiophene-3-sulfonamide acts as a competitive inhibitor of the dihydropteroate synthetase enzyme . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a deficiency in the bacteria, which hampers their growth and multiplication .

Biochemical Pathways

The primary biochemical pathway affected by N-Methylthiophene-3-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . Folic acid is crucial for the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis disrupts DNA synthesis and cell division, leading to the bacteriostatic effect .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . .

Result of Action

The primary result of N-Methylthiophene-3-sulfonamide’s action is the inhibition of bacterial growth and multiplication . By blocking the synthesis of folic acid, the compound disrupts DNA synthesis and cell division, leading to a bacteriostatic effect . This means that the bacteria are unable to grow and multiply, which helps to control the spread of the bacterial infection .

Action Environment

The action of N-Methylthiophene-3-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Moreover, sulfonamides are known to be widespread xenobiotic pollutants, indicating that they can persist in the environment . .

Advantages and Limitations for Lab Experiments

Thiophene-3-sulfonic acid methylamide, 95% is a versatile and useful molecule in the field of organic synthesis. It is relatively easy to synthesize and is relatively stable in a variety of conditions. Additionally, it is relatively non-toxic and has a low cost. However, it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

Thiophene-3-sulfonic acid methylamide, 95% has a wide range of potential applications in the medical and pharmaceutical industries. In particular, it has been studied for its potential use in the treatment of bacterial and fungal infections, as an anti-inflammatory, and as an anti-oxidant. Additionally, it has been studied for its potential to modulate the activity of certain enzymes and proteins. Further research is needed to fully understand the potential therapeutic applications of Thiophene-3-sulfonic acid methylamide, 95%. Additionally, research is needed to explore the potential of Thiophene-3-sulfonic acid methylamide, 95% as a fluorescent dye and as a reagent in organic synthesis. Finally, research is needed to explore the potential of Thiophene-3-sulfonic acid methylamide, 95% as a catalyst in polymerization reactions.

Synthesis Methods

Thiophene-3-sulfonic acid methylamide, 95% can be synthesized in a variety of ways, including the reaction of thiophene-3-sulfonic acid with methyl amine, the reaction of thiophene-3-sulfonyl chloride with methyl amine, and the reaction of thiophene-3-sulfonic acid with methyl iodide. The most common method is the reaction of thiophene-3-sulfonic acid with methyl amine, which produces an amide bond between the two molecules.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Thiophene-based analogs are known to interact with various enzymes, proteins, and other biomolecules, contributing to a variety of biological effects . For instance, some thiophene-based sulfonamides have shown potent inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes .

Molecular Mechanism

The molecular mechanism of action of N-methylthiophene-3-sulfonamide is not well-defined. Some thiophene-based sulfonamides have been found to inhibit enzymes by interacting out of the catalytic active site . The sulfonamide and thiophene moieties play a significant role in the inhibition of the enzymes .

properties

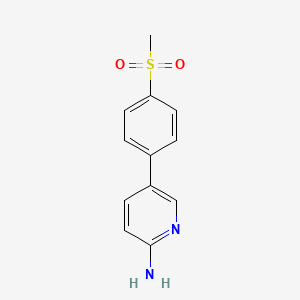

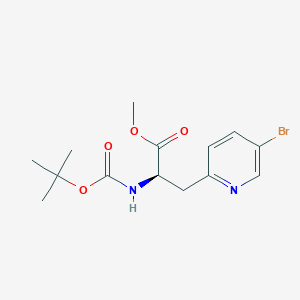

IUPAC Name |

N-methylthiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S2/c1-6-10(7,8)5-2-3-9-4-5/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRFFBYMTIAGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

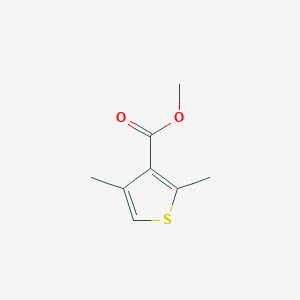

CNS(=O)(=O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303547 | |

| Record name | N-Methyl-3-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64255-66-9 | |

| Record name | N-Methyl-3-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64255-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,2,5]oxadiazole-5-carboxylic acid amide](/img/structure/B6326638.png)

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)